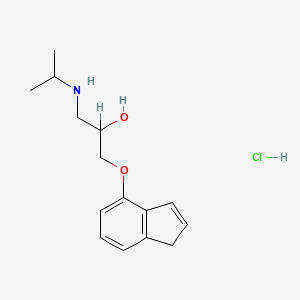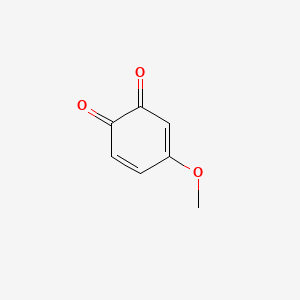
4-Methoxy-1,2-benzoquinone
Overview
Description
4-Methoxy-1,2-benzoquinone is an organic compound belonging to the quinone family. Quinones are characterized by a six-membered aromatic ring with two carbonyl groups. The methoxy group at the fourth position of the ring distinguishes this compound from other quinones. This compound is known for its vibrant color and is often used in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methoxy-1,2-benzoquinone can be synthesized through several methods. One common approach involves the oxidation of 4-methoxyaniline using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs in an acidic medium, such as sulfuric acid, to facilitate the oxidation process.
Another method involves the oxidation of 4-methoxyphenol using similar oxidizing agents. The reaction conditions often include a solvent like acetic acid and a catalyst to enhance the reaction rate and yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and high yield. The use of environmentally friendly oxidizing agents and solvents is also emphasized to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-1,2-benzoquinone undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex quinones.
Reduction: Reduction reactions convert this compound to its corresponding hydroquinone.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Higher quinones or polymeric quinones.
Reduction: 4-Methoxy-1,2-hydroquinone.
Substitution: Various substituted quinones depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-1,2-benzoquinone has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its role in biological redox reactions and as a potential antimicrobial agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-1,2-benzoquinone involves its ability to undergo redox reactions. It can accept and donate electrons, making it a versatile molecule in various biochemical pathways. In biological systems, it interacts with enzymes and proteins, affecting cellular processes such as oxidative stress and apoptosis. Its molecular targets include cellular reductases and oxidases, which play crucial roles in maintaining cellular redox balance.
Comparison with Similar Compounds
Similar Compounds
1,2-Benzoquinone: Lacks the methoxy group, making it less reactive in certain substitution reactions.
1,4-Benzoquinone: Has a different arrangement of carbonyl groups, leading to distinct chemical properties.
4-Methoxy-1,4-benzoquinone: Similar structure but with different reactivity due to the position of the carbonyl groups.
Uniqueness
4-Methoxy-1,2-benzoquinone is unique due to the presence of the methoxy group at the fourth position, which influences its reactivity and interaction with other molecules. This structural feature makes it a valuable compound in various chemical and biological applications, distinguishing it from other quinones.
Properties
IUPAC Name |
4-methoxycyclohexa-3,5-diene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFQRJXIFGJGHTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)C(=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60220106 | |
| Record name | 4-Methoxy-1,2-benzoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60220106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69818-23-1 | |
| Record name | 4-Methoxy-1,2-benzoquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069818231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methoxy-1,2-benzoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60220106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-methoxy-1,2-benzoquinone interact with melanin, and what are the downstream effects?
A1: Research suggests that this compound can form a complex with melanin. [] This complex appears to be the "active" species in reactions involving tyrosinase, an enzyme involved in melanin synthesis. [] Specifically, melanin seems to act as an electron conduit, accepting electrons from this compound and transferring them to tyrosinase, thereby accelerating the oxygenation of this compound. [] This process leads to the formation of this compound. [] The efficiency of this electron transfer appears to depend on the type and oxidation state of the melanin. []
Q2: Can you explain the mechanism of the Diels-Alder reaction involving this compound?
A2: Studies employing electron localization function (ELF) analysis and catastrophe theory have shed light on the mechanism of the Diels-Alder reaction between this compound and methoxyethylene. [] The reaction proceeds through an asynchronous electronic flux. [] Initially, the oxygen atom (O1) of the carbonyl group in this compound forms a bond with the carbon atom (C5) of methoxyethylene. [] This bond formation results from the nucleophilic attack of the electron-rich C5 carbon on the electrophilically activated O1 oxygen. [] Subsequently, the formation of the second bond between the oxygen atom (O4) of the other carbonyl group in this compound and the remaining carbon atom (C6) of methoxyethylene occurs. [] This asynchronous bond formation and the observed regioselectivity can be explained by the local electrophilicity and nucleophilicity indices of the reacting molecules. []
Q3: Are there any computational chemistry studies on this compound?
A3: Yes, computational methods like electron localization function (ELF) analysis and catastrophe theory have been employed to study the Diels-Alder reaction pathway of this compound. [] These analyses provided insights into the energy profile of the reaction, identified the different structural stability domains throughout the reaction, and elucidated the asynchronous bond formation process. [] Additionally, conceptual density functional theory calculations provided information about the local electrophilicity and nucleophilicity indices, further explaining the observed regioselectivity in the reaction. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (2S)-2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate](/img/structure/B1203246.png)
![3-Amino-4,5-dihydroxy-6-[[1-(8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl)-3-methylbutyl]amino]-6-oxohexanoic acid](/img/structure/B1203247.png)

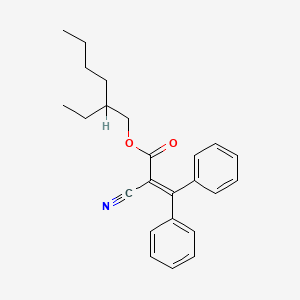

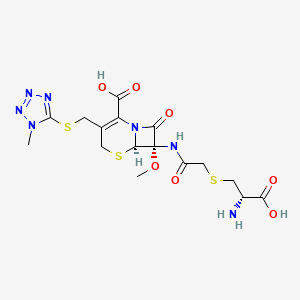
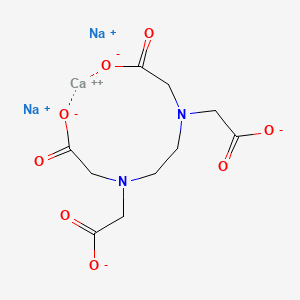
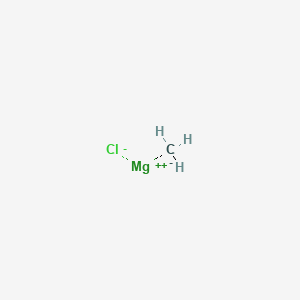
![N-cycloheptyl-2-[(6-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B1203259.png)
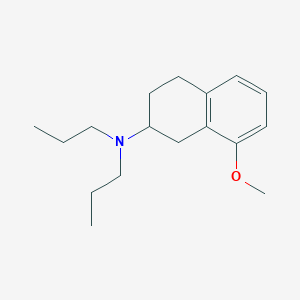

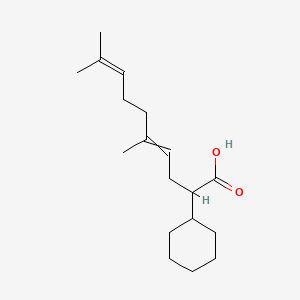
![3-[[2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-oxoethyl]amino]-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1203270.png)
